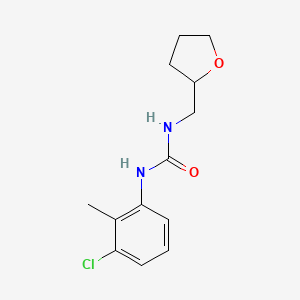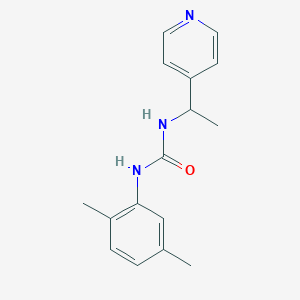
1,1-Diethyl-3-pyridin-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-3-pyridin-3-ylurea (DEPU) is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DEPU belongs to the class of pyridine-based urea derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of 1,1-Diethyl-3-pyridin-3-ylurea is not yet fully understood. However, it has been suggested that 1,1-Diethyl-3-pyridin-3-ylurea inhibits the activity of AKT by binding to its active site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. 1,1-Diethyl-3-pyridin-3-ylurea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1,1-Diethyl-3-pyridin-3-ylurea has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1,1-Diethyl-3-pyridin-3-ylurea has also been found to reduce the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Furthermore, 1,1-Diethyl-3-pyridin-3-ylurea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1,1-Diethyl-3-pyridin-3-ylurea has several advantages for lab experiments. It has been found to exhibit high purity and yield, which makes it suitable for various biological assays. 1,1-Diethyl-3-pyridin-3-ylurea has also been reported to be stable under various conditions, which makes it suitable for long-term storage. However, the limitations of 1,1-Diethyl-3-pyridin-3-ylurea include its high cost and limited availability.
Future Directions
For 1,1-Diethyl-3-pyridin-3-ylurea research include investigating its efficacy in animal models of cancer, exploring its potential as an anti-inflammatory agent, and investigating its mechanism of action in more detail. Furthermore, there is a need to explore the synthesis of 1,1-Diethyl-3-pyridin-3-ylurea analogs to improve its efficacy and reduce its cost.
Synthesis Methods
The synthesis of 1,1-Diethyl-3-pyridin-3-ylurea involves the reaction of 3-amino-1,1-diethyl-2-propen-1-one with ethyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1,1-Diethyl-3-pyridin-3-ylurea. This synthesis method has been reported in various scientific journals and has been found to yield high purity and yield of 1,1-Diethyl-3-pyridin-3-ylurea.
Scientific Research Applications
1,1-Diethyl-3-pyridin-3-ylurea has been found to exhibit various biological activities that make it a potential therapeutic agent. It has been reported to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1,1-Diethyl-3-pyridin-3-ylurea has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 1,1-Diethyl-3-pyridin-3-ylurea has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell proliferation and survival.
properties
IUPAC Name |
1,1-diethyl-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-13(4-2)10(14)12-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUQFGFZGDNNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-pyridin-3-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)

![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)

![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)


![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)